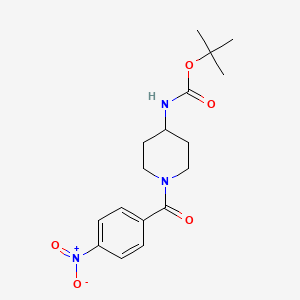
tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H23N3O5 . It is also known as NBPC and is a nitric oxide donor and a vasodilator that is widely used in scientific research.
Molecular Structure Analysis
The molecular structure of “tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate” consists of a piperidine ring attached to a carbamate group and a nitrobenzoyl group . The average mass of the molecule is 335.398 Da and the monoisotopic mass is 335.184509 Da .Physical And Chemical Properties Analysis
“tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate” has a density of 1.2±0.1 g/cm³, a boiling point of 473.6±40.0 °C at 760 mmHg, and a flash point of 240.2±27.3 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . Its LogP is 2.87, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Development
The compound has been identified as a precursor in the synthesis of novel arylurea derivatives with potent antimicrobial activity . These derivatives have shown effectiveness against multidrug-resistant Gram-positive bacteria, including MRSA and VRE strains. The high selectivity over mammalian cells and lack of hemolytic properties toward horse erythrocytes make it a promising candidate for developing new antibacterial agents.
Chemical Simulation and Modeling
tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate: is used in computational chemistry programs like Amber and GROMACS for simulation visualizations . These simulations help in understanding the molecular dynamics and interactions that are crucial for drug design and other chemical applications.
Pharmaceutical Testing
This compound is utilized as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical results . Its purity and consistent quality make it an essential component in the validation of pharmaceutical products.
Drug Design and Synthesis
The compound serves as an intermediate in the design and synthesis of various pharmacologically active molecules . Its structural versatility allows for the creation of diverse chemical entities that can be tested for therapeutic potential.
Biological Research
In biological research, tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate is used to study the interaction of compounds with biological targets . This helps in identifying the mechanisms of action of new drugs and in the development of targeted therapies.
Material Science
The compound’s unique chemical properties are explored in material science for the development of new materials with specific functionalities . Its ability to undergo various chemical reactions makes it a valuable resource for material scientists.
Safety and Hazards
The safety data sheet for “tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate” suggests that it should be handled with care. If inhaled or swallowed, or if it comes into contact with skin or eyes, medical attention should be sought . It should be kept away from heat, sparks, open flames, and hot surfaces .
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(4-nitrobenzoyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)18-13-8-10-19(11-9-13)15(21)12-4-6-14(7-5-12)20(23)24/h4-7,13H,8-11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHKFHNGKOJGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide](/img/structure/B2882749.png)

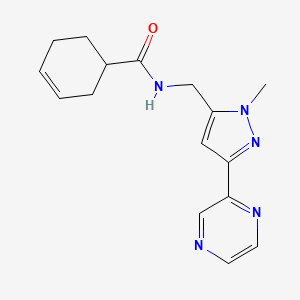
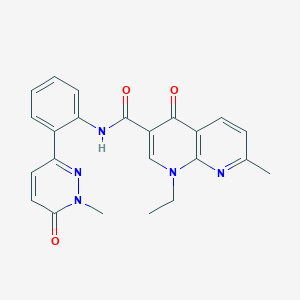

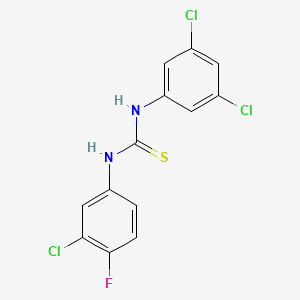

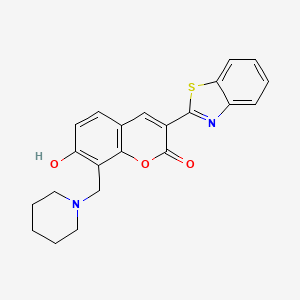
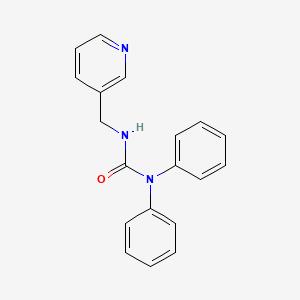
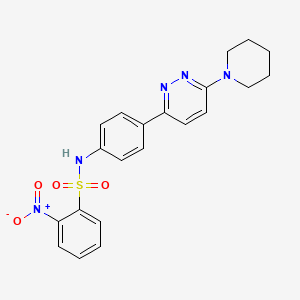
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2882768.png)
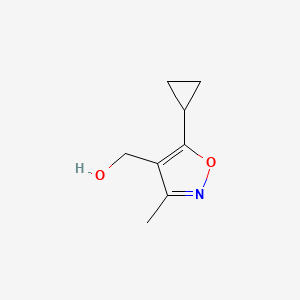
![ethyl 1-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetyl)piperidine-3-carboxylate](/img/structure/B2882771.png)
![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid](/img/structure/B2882772.png)